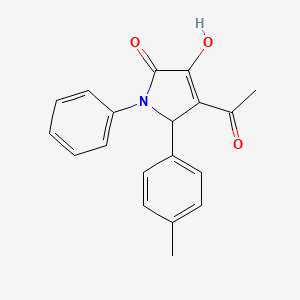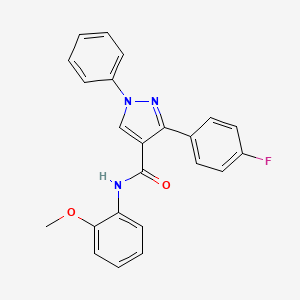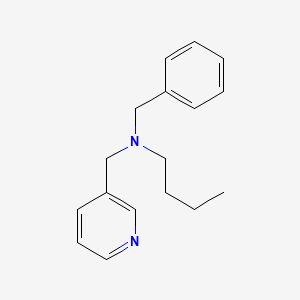![molecular formula C18H20O3 B5077990 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5077990.png)
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with ethylphenoxy and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 5-methylbenzaldehyde.
Etherification: The first step involves the etherification of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol.
Further Etherification: The resulting 2-(2-ethylphenoxy)ethanol is then subjected to another etherification reaction with ethylene oxide to produce 2-[2-(2-ethylphenoxy)ethoxy]ethanol.
Formylation: Finally, the formylation of 2-[2-(2-ethylphenoxy)ethoxy]ethanol is carried out using a suitable formylating agent, such as paraformaldehyde, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzoic acid.
Reduction: 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific electrophilic reagent used.
科学研究应用
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aldehyde-containing compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of 2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring and substituents may interact with hydrophobic pockets in biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde: Similar in structure but with a methoxy group instead of an ethyl group.
2-[2-(2-ethylphenoxy)ethoxy]benzaldehyde: Lacks the methyl group on the benzene ring.
2-[2-(2-ethylphenoxy)ethoxy]-4-methylbenzaldehyde: The methyl group is positioned differently on the benzene ring.
Uniqueness
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its similar compounds.
属性
IUPAC Name |
2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-15-6-4-5-7-17(15)20-10-11-21-18-9-8-14(2)12-16(18)13-19/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOTPKZPNTQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5077912.png)
![4-(4-ethoxyphenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5077920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5077926.png)
![2-(4-chlorophenoxy)-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5077932.png)
![2-bromo-N-[5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5077957.png)
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5077959.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5077963.png)

![N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5077979.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5077985.png)
![1-Bromo-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene](/img/structure/B5077997.png)
![1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide](/img/structure/B5078006.png)

